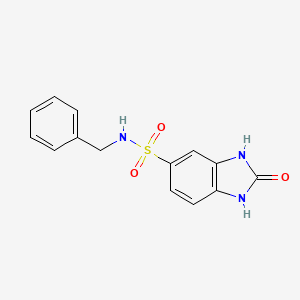

N-苄基-2-氧代-1,3-二氢苯并咪唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

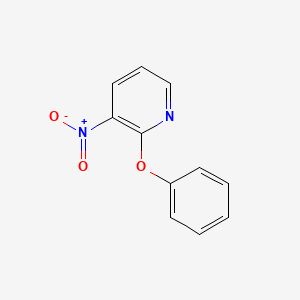

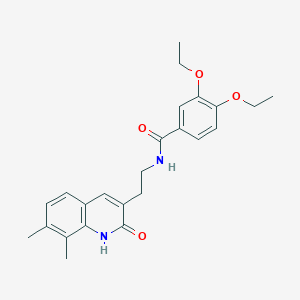

“N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The three-dimensional geometry of similar compounds has been determined by density functional theory calculations in the gas phase . Thus, the geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration . Also, the HOMO-LUMO energies were calculated .科学研究应用

III类抗心律失常活性

已探索了 N-苄基-2-氧代-1,3-二氢苯并咪唑-5-磺酰胺衍生物的潜在 III 类抗心律失常活性。在一项研究中,一系列化合物在体外和体内均表现出有效的 III 类活性,而不影响传导。这些化合物,特别是具有 2-氨基苯并咪唑基团的化合物,在增加心室颤动阈值和恢复窦性心律方面显示出有希望的结果,突出了它们作为延迟整流钾电流 (IK) 特异性阻滞剂的潜力(Ellingboe 等,1992)。

用于肿瘤靶向的碳酸酐酶抑制

苯并咪唑衍生物(包括 N-苄基-2-氧代-1,3-二氢苯并咪唑-5-磺酰胺)中的磺酰胺官能团已被确定为人类碳酸酐酶同工型 IX 和 XII 的有效抑制剂,它们与肿瘤有关。这些抑制剂表现出高特异性和效力,表明它们在靶向肿瘤相关碳酸酐酶以用于治疗应用方面的效用(Uslu 等,2019)。

抗菌活性

对 N-磺酰胺 2-吡啶酮衍生物(与 N-苄基-2-氧代-1,3-二氢苯并咪唑-5-磺酰胺具有核心结构相似性)的研究表明,对各种细菌和真菌菌株具有显着的抗菌活性。这些化合物已被评估其对二氢蝶酸合酶 (DHPS) 和二氢叶酸还原酶 (DHFR) 酶的双重抑制作用,为抗菌治疗提供了新的途径(Azzam 等,2020)。

抗结核研究

磺酰胺(包括 N-苄基-2-氧代-1,3-二氢苯并咪唑-5-磺酰胺的衍生物)已被探索其抗菌活性,特别是针对结核分枝杆菌。新型 10-苯磺酰基-2-取代-4,10 二氢苯并[4,5]咪唑并[1,2-a]嘧啶-4-酮衍生物已被合成并显示出有希望的体外抗结核活性,突出了磺酰胺在抗结核治疗中的潜力(Jagannath & Krishnamurthy,2021)。

作用机制

Target of Action

The primary target of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is the Angiotensin II AT1 Receptor . This receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is key to the pathophysiology of hypertension .

Mode of Action

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide interacts with the Angiotensin II AT1 Receptor, potentially leading to a decrease in hypertension

Biochemical Pathways

The compound affects the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance . By interacting with the Angiotensin II AT1 Receptor, it can influence the biochemical pathways involved in these processes .

Result of Action

The compound’s interaction with the Angiotensin II AT1 Receptor could potentially lead to a decrease in hypertension .

属性

IUPAC Name |

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXQRXFWENSVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333000 |

Source

|

| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

801224-59-9 |

Source

|

| Record name | N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)

![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)

![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)

![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)

![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)